CGP 20712 dihydrochloride, chemically known as 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate, is a synthetic compound widely employed as a pharmacological tool in scientific research. It is classified as a β1-adrenergic receptor antagonist, exhibiting high selectivity for the β1-adrenergic receptor subtype over β2- and β3-adrenergic receptors. [, , , , , , , , , , , , , , , , , , , ] This selectivity makes it valuable for investigating the specific roles of β1-adrenergic receptors in various physiological and pathological processes.
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide; dihydrochloride is a complex organic compound primarily classified as a pharmaceutical agent. This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs. Its structure suggests potential applications in various therapeutic areas, particularly in the modulation of adrenergic receptors, which are crucial in cardiovascular and respiratory functions.
This compound is synthesized from various precursors involving imidazole derivatives and phenolic compounds. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. The compound's classification as a dihydrochloride indicates that it is a salt form, which often enhances solubility and bioavailability.
The synthesis of 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide; dihydrochloride typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor the progress and assess the purity of intermediates and final products.
The molecular formula for 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide; dihydrochloride is C20H24Cl2F3N3O4. Its structure includes:
The compound's molecular weight is approximately 466.32 g/mol, and it features multiple functional groups that suggest diverse reactivity.
The compound can undergo various chemical reactions typical for amides and phenolic compounds, including:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions or degradation, monitored using spectroscopic methods.
The mechanism through which 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide exerts its biological effects likely involves interaction with beta-adrenoceptors. It may act as an agonist or antagonist depending on receptor subtype, influencing pathways related to cardiovascular function and smooth muscle relaxation.
Studies have shown that compounds with similar structures can bias signaling pathways towards G protein activation rather than beta-arrestin recruitment, indicating potential therapeutic advantages in minimizing side effects associated with traditional beta-blockers .
The compound is expected to be a white crystalline solid at room temperature, with good solubility in polar solvents due to its hydroxyl groups.
Key chemical properties include:
This compound has potential applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: